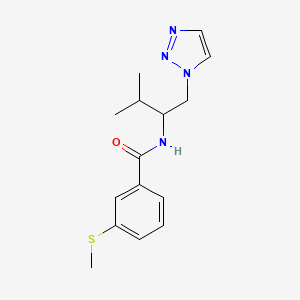![molecular formula C24H22N4O4 B2655928 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 921823-64-5](/img/structure/B2655928.png)
2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide is a complex organic compound with significant implications in chemical, biological, and medicinal fields. It exhibits unique structural features that contribute to its diverse functional applications. The presence of pyrido[3,2-d]pyrimidin and methoxyphenyl moieties underscores its potential in various scientific research domains.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. The initial step often includes the condensation of pyrimidine derivatives with suitable phenethyl reagents, followed by cyclization under controlled temperatures to form the pyrido[3,2-d]pyrimidin core. Subsequent acylation and methoxylation steps result in the final compound.
Industrial Production Methods
For industrial-scale production, this compound is synthesized using advanced methods involving continuous flow chemistry and catalytic processes to ensure high yields and purity. Reaction conditions such as temperature, pressure, and solvent systems are optimized for large-scale manufacturing, incorporating green chemistry principles to minimize environmental impact.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Typically occurs at the phenethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: : Targets the pyrido[3,2-d]pyrimidin core, potentially yielding dihydropyrimidine derivatives.
Substitution: : Involves the replacement of the methoxy group with other functional groups, impacting its reactivity and applications.
Common Reagents and Conditions
Key reagents include:
Oxidizing agents like potassium permanganate or chromium trioxide.
Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution reactions employ nucleophiles like thiols or amines.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogs with modified functional groups. These products often exhibit enhanced or altered biological and chemical properties.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a precursor for the synthesis of more complex molecules. It is employed in the development of novel heterocyclic systems and as a building block for combinatorial chemistry libraries.
Biology
Biologically, it is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Its structural complexity allows for specific interactions with enzymes and receptors.
Medicine
In medicine, this compound is explored for its potential anticancer, antiviral, and anti-inflammatory properties. It is studied in preclinical models to evaluate its efficacy and safety as a drug candidate.
Industry
In industrial applications, this compound is used in the development of specialty chemicals and materials. It is also a candidate for incorporation into polymer systems to enhance their properties.
作用機序
The mechanism by which 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. Its action may include the inhibition of enzymatic activity or the modulation of receptor signaling pathways. The precise pathways are dependent on the context of its application, whether in therapeutic settings or chemical reactions.
類似化合物との比較
Similar compounds include other pyrido[3,2-d]pyrimidin derivatives, such as:
2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide.
2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorophenyl)acetamide.
These compounds exhibit structural similarities but differ in their substituent groups, leading to variations in their chemical reactivity and biological activity. The uniqueness of 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide lies in its methoxyphenyl group, which can influence its solubility, binding affinity, and overall efficacy in various applications.
特性
IUPAC Name |
2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-32-20-12-6-5-10-18(20)26-21(29)16-28-19-11-7-14-25-22(19)23(30)27(24(28)31)15-13-17-8-3-2-4-9-17/h2-12,14H,13,15-16H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKOHFBNYQADMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(dimethylamino)benzamide](/img/structure/B2655845.png)
![ethyl 6-benzoylimino-7-benzyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2655846.png)

![2-[2,4-Diiodo-6-(methylsulfonyl)phenoxy]acetic acid](/img/structure/B2655850.png)
![3-Azabicyclo[4.3.1]decan-4-one](/img/structure/B2655851.png)

![6-Methyl-4-({[3-(trifluoromethyl)benzoyl]oxy}imino)thiochromane](/img/structure/B2655853.png)
![[1-(Pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2655856.png)

![N-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl] succinimide](/img/structure/B2655859.png)
![N-(2-chlorophenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2655860.png)
![3-(3,4-Dichlorophenyl)-1-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea](/img/structure/B2655862.png)


